methyl 6-[(4,5-dicyano-1H-imidazol-2-yl)amino]-6-oxohexanoate
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Overview
Description
Methyl 6-[(4,5-dicyano-1H-imidazol-2-yl)amino]-6-oxohexanoate is a complex organic compound featuring an imidazole ring substituted with dicyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(4,5-dicyano-1H-imidazol-2-yl)amino]-6-oxohexanoate typically involves the cyclization of amido-nitriles to form the imidazole ring. One common method includes the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions to form the imidazole core . The reaction conditions are generally tolerant to a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(4,5-dicyano-1H-imidazol-2-yl)amino]-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, potentially altering its electronic properties.
Reduction: Reduction reactions can modify the nitrile groups, converting them into amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with altered electronic properties, while reduction can produce amine-substituted imidazoles.
Scientific Research Applications
Methyl 6-[(4,5-dicyano-1H-imidazol-2-yl)amino]-6-oxohexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-[(4,5-dicyano-1H-imidazol-2-yl)amino]-6-oxohexanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 2,4,5-trisubstituted imidazoles
- NH-imidazoles
- Imidazole-containing pharmaceuticals
Uniqueness
Methyl 6-[(4,5-dicyano-1H-imidazol-2-yl)amino]-6-oxohexanoate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .
Properties
IUPAC Name |
methyl 6-[(4,5-dicyano-1H-imidazol-2-yl)amino]-6-oxohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-20-11(19)5-3-2-4-10(18)17-12-15-8(6-13)9(7-14)16-12/h2-5H2,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVNEBHRTOTHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)NC1=NC(=C(N1)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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